molecular formula C8H11BrN2O B1308901 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide CAS No. 108749-03-7

5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide

Cat. No.: B1308901
CAS No.: 108749-03-7
M. Wt: 231.09 g/mol
InChI Key: XSEJJFDQNUSFOY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide: is a chemical compound with the molecular formula C8H10BrN2O It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization and subsequent bromination to yield the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cinnoline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydro-2H-cinnolin-3-one hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the interactions of cinnoline derivatives with biological targets, such as enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to biological effects.

Comparison with Similar Compounds

    Cinnoline: The parent compound of 5,6,7,8-tetrahydro-2H-cinnolin-3-one hydrobromide.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to its analogs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-cinnolin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.BrH/c11-8-5-6-3-1-2-4-7(6)9-10-8;/h5H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEJJFDQNUSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C=C2C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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